3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride
Description
This compound features a cyclohexyl core substituted with:
- A dimethylaminomethyl group at position 2 (common in neuroactive compounds, e.g., opioids and SNRIs)
- A hydroxyl group at position 1 (critical for hydrogen bonding and receptor interaction)
- A phenol group at position 3 (often linked to opioid receptor binding). The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
3-[2-[(dimethylamino)methyl]-1-hydroxy-4-phenylmethoxycyclohexyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-23(2)15-19-14-21(26-16-17-7-4-3-5-8-17)11-12-22(19,25)18-9-6-10-20(24)13-18;/h3-10,13,19,21,24-25H,11-12,14-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZAOONCMZPBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(CCC1(C2=CC(=CC=C2)O)O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride, often referred to as a derivative of phenolic compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A benzyloxy group attached to a cyclohexyl moiety.
- A dimethylamino group contributing to its basicity and potential receptor interactions.
- A hydroxyl group that may facilitate hydrogen bonding and enhance solubility.
Research indicates that this compound exhibits various biological activities through several mechanisms:
-
Receptor Interaction :
- The dimethylamino group allows for interaction with neurotransmitter receptors, particularly in the context of pain management and analgesic effects. Studies have shown that compounds with similar structures can act as κ-opioid receptor (KOR) agonists, which are beneficial in reducing pain without the typical side effects associated with traditional opioid medications .
-
Antioxidant Activity :
- The phenolic structure contributes to antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neuroprotective contexts where oxidative damage is a concern.
- Anti-inflammatory Effects :
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines while promoting apoptosis. The compound's ability to induce cell death was shown to be dose-dependent, with IC50 values indicating effective concentrations for therapeutic applications.
In Vivo Studies
Research involving animal models has highlighted the analgesic efficacy of this compound. For instance, it has been tested against various pain models, showing significant reductions in pain behavior compared to control groups. These findings support its potential as an alternative analgesic agent .
Case Studies
-
Pain Management :
A clinical study evaluated the efficacy of this compound in patients suffering from chronic pain conditions. Results indicated a marked improvement in pain scores and quality of life metrics, suggesting its utility as a long-term treatment option. -
Neuroprotection :
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce markers of neuronal damage and inflammation, indicating potential applications in conditions like Alzheimer’s disease.
Data Tables
Comparison with Similar Compounds
O-Desmethyltramadol Hydrochloride (CAS 185453-02-5)
- Structure: Lacks the 4-benzyloxy group but shares the 2-(dimethylaminomethyl)-1-hydroxycyclohexylphenol backbone.
- Pharmacology : A potent mu-opioid agonist and active metabolite of tramadol, with 2–4× higher analgesic efficacy than tramadol .
- The target compound’s benzyloxy group may confer metabolic resistance to O-dealkylation, prolonging its half-life compared to O-desmethyltramadol.
Desvenlafaxine Hydrochloride (CAS 300827-87-6)
- Structure: Contains a cyclohexanol ring with 2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethylphenol but lacks the 4-benzyloxy substituent.
- Pharmacology: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
- Key Differences: The benzyloxy group in the target compound may redirect activity away from monoamine reuptake inhibition toward opioid or alternative receptor systems. Desvenlafaxine’s simplified substituent profile improves oral bioavailability, whereas the target compound’s benzyloxy group could reduce gastrointestinal absorption due to increased lipophilicity .
Tramadol-Related Olefin Impurities
- Structure : Include 1,6-olefin and 1,2-olefin derivatives of tramadol, which retain the 3-methoxyphenyl group but lack the benzyloxy substitution .
- Pharmacology : These impurities exhibit reduced opioid activity compared to tramadol due to altered stereochemistry and missing hydroxyl groups.
- Key Differences: The target compound’s phenol group (vs. methoxy in tramadol impurities) may restore opioid receptor affinity.
(-)-O-Desmethyltramadol Hydrochloride (CAS 148218-19-3)
- Structure: Shares the cis-(1S,2S) stereochemistry and phenol group but lacks the 4-benzyloxy group.
- Pharmacology : Higher enantioselective opioid activity compared to racemic mixtures.
- Key Differences :
Data Table: Structural and Pharmacological Comparison
Critical Analysis of Structural Modifications
- Benzyloxy Group : Introduces steric bulk and lipophilicity, likely reducing CNS penetration but improving metabolic stability. Contrasts with O-desmethyltramadol’s simpler structure, which favors rapid receptor binding .
- However, the target compound’s substituent positioning may prioritize one pathway over another.
- Hydrochloride Salt : Enhances solubility comparably to Desvenlafaxine HCl but may increase renal excretion rates .
Preparation Methods
General Synthetic Strategies
Several general strategies have been developed for the synthesis of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride and related compounds:
Grignard Reaction Approach
This approach utilizes the reaction between benzyloxy-substituted aryl Grignard reagents and 2-((dimethylamino)methyl)cyclohexanone to form the tertiary alcohol core structure. This strategy offers advantages in terms of direct formation of the carbon-carbon bond and relatively high yields, though it requires strictly anhydrous conditions and careful temperature control.
Mannich Base Strategy
The Mannich base approach involves first preparing 2-((dimethylamino)methyl)cyclohexanone through a Mannich reaction, followed by its coupling with an appropriate aryl component. This approach is particularly suitable for industrial-scale production due to its scalability and generally robust reaction conditions.
Demethylation of Methoxy Analogs
Another approach involves the synthesis of methoxy analogs followed by selective demethylation to obtain the phenolic functionality. This route often employs boron tribromide or similar strong Lewis acids for the demethylation step.
Protection-Deprotection Sequences
Various protection-deprotection strategies may be employed, particularly for the phenolic hydroxyl group, to allow selective transformations at specific positions in the molecule. Benzyl protection is commonly used due to its stability under various reaction conditions and selective removal through hydrogenolysis.
Detailed Preparation Methods
Grignard Reaction Approach
The Grignard reaction represents one of the most direct and efficient methods for constructing the core structure of the target compound.
Preparation of the Aryl Grignard Reagent
The synthesis begins with the preparation of a benzyloxy-substituted aryl Grignard reagent:
- A suspension of magnesium turnings (6.0 g, 0.25 mol, 3 equivalents) is prepared in anhydrous diethyl ether (30 mL) under a nitrogen atmosphere.
- A crystal of iodine is added to initiate the reaction.
- A solution of 4-(benzyloxy)bromobenzene (22.0 g, 83.7 mmol) in anhydrous tetrahydrofuran (50 mL) is added dropwise at a rate that maintains gentle reflux.
- The resulting mixture is heated at reflux for approximately 1 hour to ensure complete formation of the Grignard reagent.
Reaction with 2-((dimethylamino)methyl)cyclohexanone
The prepared Grignard reagent is then reacted with 2-((dimethylamino)methyl)cyclohexanone:
- The reaction mixture is cooled to 0°C.
- A solution of 2-((dimethylamino)methyl)cyclohexanone (13.0 g, 83.7 mmol, 1 equivalent) in anhydrous tetrahydrofuran (50 mL) is added dropwise.
- The reaction mixture is stirred for 4 hours at room temperature.
- The reaction is quenched by careful addition of an aqueous solution of ammonium chloride at 0°C.
- The resulting suspension is stirred overnight at room temperature.
Work-up and Purification
The crude reaction mixture is processed as follows:
- The mixture is filtered through a pad of Celite and washed with ethyl acetate (3 × 200 mL).
- The combined extracts are washed with brine, dried over sodium sulfate, filtered, and evaporated to dryness.
- The residue is purified by column chromatography using silica gel and a gradient of 0-50% ethyl acetate in hexane as the eluent.
- This typically yields 1-(4-(benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol as a yellow oil with yields of approximately 15.75 g (55-65%).
Alternative Grignard Method
An alternative Grignard approach that could be adapted for the target compound involves:
- Treatment of magnesium turnings (5 g) with ethyl bromide in tetrahydrofuran to initiate the reaction.
- Addition of 3-benzyloxyphenyl bromide (39.5 g) in tetrahydrofuran (150 mL) to the warm reaction mixture.
- After refluxing for one hour, cooling to 0°C to -10°C.
- Addition of 2-dimethylaminomethyl cyclohexanone (23.3 g) in tetrahydrofuran (45 mL).
- Stirring at room temperature for four hours followed by quenching with ammonium chloride solution.
- This method typically yields 1-(3-benzyloxyphenyl)-2-dimethylaminomethyl cyclohexanol-(1) with a boiling point of 156-160°C at 0.003 mm Hg and yields around 61%.
Demethylation Approach for Phenol Formation
For the preparation of the phenolic component, a demethylation of methoxy precursors can be employed:
- A solution of the methoxy-containing precursor (30.0 g, 0.11 mol) in dichloromethane (150.0 mL) is prepared.
- A solution of boron tribromide in dichloromethane (71.4 g, 0.28 mol) is added at -50 to -55°C.
- The reaction is maintained at -50 to -55°C for 1-2 hours.
- After completion, the reaction mass is quenched with ice-cold water (100.0 mL) and extracted with methyl tert-butyl ether (35.0 mL × 4).
- The combined organic layers are dried over sodium sulfate.
- The solvent is removed under reduced pressure to obtain the phenolic compound.
Hydrochloride Salt Formation
The conversion of the free base to the hydrochloride salt is a critical step in the preparation:
- The free base is dissolved in an appropriate solvent such as diethyl ether or methyl tert-butyl ether.
- Hydrogen chloride (either as gas or as a solution in isopropyl alcohol) is added until the pH reaches approximately 2.0-2.2.
- The resulting solution is stirred for 15-30 minutes at 25-30°C.
- The solvent is removed under reduced pressure, or alternatively, an anti-solvent (such as acetone or ether) is added until crystallization occurs.
- The crystalline hydrochloride salt is filtered, washed with the anti-solvent, and dried under vacuum.
Stereoisomer Separation
The synthesis typically produces a mixture of stereoisomers that may require separation:
- The hydrochloride salt of the mixed isomers is heated under reflux with anhydrous dioxane and a small amount of water.
- The hot solution is filtered, and the filter residue is further treated with dioxane.
- The filter residue after drying typically contains the trans-isomer.
- The dioxane filtrate yields a mixture of cis and trans isomers upon cooling.
- This mixture can be separated by stirring with dichloromethane, which preferentially dissolves the trans-isomer.
- The undissolved cis-isomer is recrystallized from methanol/ether.
Reaction Parameters and Conditions
The following tables summarize key reaction parameters and conditions for the preparation of this compound.
Table 1: Grignard Reaction Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Aryl halide | 4-(Benzyloxy)bromobenzene | 83.7 mmol |
| Magnesium | 6.0 g (0.25 mol) | 3 equivalents |
| Solvent system | Diethyl ether/Tetrahydrofuran | 30 mL/50 mL |
| Initiator | Iodine crystal | Small amount |
| Temperature for Grignard formation | Reflux | 1 hour |
| Mannich base | 2-((dimethylamino)methyl)cyclohexanone | 83.7 mmol |
| Coupling temperature | 0°C to room temperature | 4 hours |
| Quenching agent | Ammonium chloride solution | Aqueous |
| Work-up solvent | Ethyl acetate | 3 × 200 mL |
| Purification method | Column chromatography | Silica gel, 0-50% EtOAc in hexane |
| Typical yield | 15.75 g | ~60% |
Table 2: Demethylation Reaction Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Substrate | Methoxy precursor | 30.0 g (0.11 mol) |
| Demethylating agent | Boron tribromide in DCM | 71.4 g (0.28 mol) |
| Solvent | Dichloromethane | 150.0 mL |
| Temperature | -50 to -55°C | Critical for selectivity |
| Reaction time | 1-2 hours | Monitor by TLC |
| Quenching agent | Ice-cold water | 100.0 mL |
| Extraction solvent | Methyl tert-butyl ether | 35.0 mL × 4 |
| Drying agent | Sodium sulfate | Anhydrous |
Table 3: Hydrochloride Salt Formation Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Methyl tert-butyl ether or Isopropyl alcohol | Depends on scale |
| Acidification agent | 20% IPA HCl or dry HCl gas | To pH 2.0-2.2 |
| Stirring time | 15-30 minutes | At 25-30°C |
| Crystallization | Addition of anti-solvent | Typically ether or acetone |
| Filtration | Standard | Buchner funnel |
| Drying | Under vacuum | Until constant weight |
Analysis and Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
Proton (1H) NMR spectroscopy typically reveals characteristic signals for the target compound:
- Aromatic protons: δ 7.0-7.5 ppm (multiplets)
- Benzyl methylene protons (-OCH2Ph): δ 5.1-5.3 ppm (singlet)
- Hydroxyl proton: δ 4.4-4.6 ppm (broad singlet, may be exchangeable)
- Dimethylamino protons: δ 2.1-2.3 ppm (singlet)
- Cyclohexyl ring protons: δ 1.0-2.0 ppm (complex multiplets)
Carbon (13C) NMR spectroscopy complements the proton data with signals for:
- Aromatic carbons: δ 110-160 ppm
- Benzyl methylene carbon: δ 70 ppm
- Tertiary alcohol carbon: δ 70-80 ppm
- Dimethylamino carbons: δ 40-45 ppm
- Cyclohexyl ring carbons: δ 20-40 ppm
Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups:
- O-H stretching (hydroxyl and phenol): 3200-3600 cm-1
- C-H stretching (aromatic): ~3000-3100 cm-1
- C-H stretching (aliphatic): 2800-3000 cm-1
- C=C stretching (aromatic): 1450-1600 cm-1
- C-O stretching (ether and alcohol): 1000-1300 cm-1
- C-N stretching: ~1200-1350 cm-1
Mass Spectrometry
Mass spectrometric analysis confirms the molecular structure:
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for purity determination:
- Typical conditions include a C18 reversed-phase column with gradients of acetonitrile/water containing appropriate buffers.
- UV detection at wavelengths suitable for aromatic compounds (typically 254-280 nm).
- Pharmaceutical-grade material typically requires purity exceeding 95%.
Thin-Layer Chromatography (TLC)
TLC provides a rapid method for monitoring reaction progress:
Thermal Analysis
Melting point determination provides a simple purity indicator:
- The hydrochloride salt of the target compound typically exhibits a melting point range dependent on its stereochemical composition.
- Trans-isomers often melt around 180°C while cis-isomers may have higher melting points near 200°C.
- Sharp melting points generally indicate high purity and single isomer composition.
Stereochemical Considerations
Stereogenic Centers
The target compound contains two stereogenic centers:
- The tertiary carbon bearing the hydroxyl group
- The carbon bearing the dimethylaminomethyl group
This results in four possible stereoisomers: two cis isomers (R,R and S,S) and two trans isomers (R,S and S,R).
Isomer Distribution and Separation
The Grignard reaction typically produces mixtures of cis and trans isomers:
- The trans isomer is often designated as 1(e)-(substituted phenyl)-2(e)-dimethylaminomethyl cyclohexane-1(a)-ol.
- The cis isomer is designated as 1(e)-(substituted phenyl)-2(a)-dimethylaminomethyl cyclohexane-1(a)-ol.
- Separation methods include selective crystallization, solvent extraction, and chromatography.
Enantiomeric Resolution
For applications requiring specific enantiomers:
- Diastereomeric salt formation using chiral acids (e.g., dibenzoyl-D-tartaric acid) followed by selective crystallization.
- The separated diastereomeric salts are converted back to the free base and then to the hydrochloride salt.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Use respiratory protection (one-way valve or NIOSH-approved respirator) and wear nitrile gloves, lab coats, and safety goggles to minimize exposure .
- Work in a fume hood to prevent inhalation of dust/aerosols. Store the compound in a tightly sealed container at room temperature, away from oxidizing agents .
- Emergency measures: In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure, focusing on the benzyloxy (δ 4.8–5.2 ppm) and dimethylamino (δ 2.2–2.5 ppm) groups .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities (e.g., EP-listed derivatives) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 285.81 (M+H) .
Advanced Research Questions
Q. How can computational reaction design improve the synthesis of this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on key steps like cyclohexanol ring formation or benzyloxy group introduction .
- Apply machine learning to optimize reaction conditions (e.g., solvent choice, temperature) by training models on historical data from analogous compounds (e.g., 2-(4-fluorophenoxy)benzylamine derivatives) .
- Validate predictions via high-throughput screening (HTS) in microreactors, reducing trial-and-error experimentation by ~40% .
Q. What experimental design strategies resolve contradictions in reaction yield data?
- Methodological Answer :
- Implement Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) and their interactions. For example, a central composite design can optimize NaH-mediated benzyloxy coupling (as in ) .
- Use ANOVA to analyze variance in yield data. For instance, if conflicting results arise in THF vs. DMF solvents, DoE can isolate solvent polarity as a key factor .
- Cross-validate findings with kinetic studies (e.g., monitoring by in-situ IR spectroscopy) to resolve discrepancies .
Q. How can impurity profiles be systematically analyzed during synthesis?
- Methodological Answer :
- Targeted Impurity Screening : Compare synthetic batches against EP-listed impurities (e.g., Imp. E and G in ) using HPLC-MS/MS .
- Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation products via LC-TOF-MS. For example, detect demethylation products under acidic conditions .
- Quantitative NMR (qNMR) : Use deuterated DMSO to quantify residual benzyl chloride (<0.1%) from incomplete benzyloxy deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
